molecular formula C6H12ClN B14798187 (1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride

(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride

Katalognummer: B14798187
Molekulargewicht: 133.62 g/mol
InChI-Schlüssel: WNIYKDGVQDRFKU-TYSVMGFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.1.0]hexane framework, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Wirkmechanismus

The mechanism of action of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride is unique due to its specific stereochemistry and bicyclic structure, which confer distinct reactivity and biological activity compared to its analogs. Its unique properties make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H12ClN

Molekulargewicht

133.62 g/mol

IUPAC-Name

(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H/t4-,5-;/m1./s1

InChI-Schlüssel

WNIYKDGVQDRFKU-TYSVMGFPSA-N

Isomerische SMILES

C1[C@H]2[C@H]1CC(C2)N.Cl

Kanonische SMILES

C1C2C1CC(C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.